2-Methyl-1-phenylpropan-1-amine
Overview
Description
2-Methyl-1-phenylpropan-1-amine is an organic compound with the molecular formula C10H15N It is a member of the phenylethylamine family, which is known for its diverse range of biological activities
Mechanism of Action
Target of Action
The primary target of 2-Methyl-1-phenylpropan-1-amine is the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain .
Mode of Action
This compound interacts with its target by increasing the concentration of norepinephrine in the synaptic cleft . It achieves this by inhibiting the reuptake of norepinephrine, thereby prolonging its action .
Biochemical Pathways
The compound affects the norepinephrine neurotransmitter system . By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing the signal transmission between neurons .
Result of Action
The increased concentration of norepinephrine in the synaptic cleft leads to enhanced signal transmission between neurons . This can result in increased alertness, attention, and physical activity, similar to the effects observed with other stimulants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the urine can affect the excretion rate of the compound, with acidic urine promoting faster elimination . Additionally, individual genetic variations can influence the metabolism and overall response to the compound.
Biochemical Analysis
Biochemical Properties
2-Methyl-1-phenylpropan-1-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. Methamphetamine inhibits MAO, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft . This inhibition enhances neurotransmitter activity, resulting in the stimulant effects of methamphetamine.
Cellular Effects
This compound affects various types of cells and cellular processes. In neurons, it increases the release of dopamine, norepinephrine, and serotonin, leading to heightened neuronal activity . This compound also influences cell signaling pathways, particularly those involving dopamine receptors. Methamphetamine-induced dopamine release activates the D1 and D2 receptors, which play crucial roles in regulating mood, motivation, and reward . Additionally, methamphetamine affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. Methamphetamine enters neurons through the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) . Once inside the neuron, it induces the release of dopamine from synaptic vesicles into the cytoplasm. Methamphetamine also inhibits the reuptake of dopamine by binding to DAT, leading to an accumulation of dopamine in the synaptic cleft . This increased dopamine concentration results in prolonged stimulation of dopamine receptors, contributing to the drug’s psychoactive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Methamphetamine is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to methamphetamine in vitro and in vivo studies has shown that it can lead to neurotoxicity, characterized by damage to dopaminergic neurons . This neurotoxicity is associated with oxidative stress, mitochondrial dysfunction, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, methamphetamine increases locomotor activity, arousal, and positive mood . At high doses, it can induce psychosis, aggression, and neurotoxicity . Chronic administration of high doses leads to significant neurodegeneration, particularly in dopaminergic pathways . Toxic effects such as cardiovascular complications and hyperthermia are also observed at high doses .
Metabolic Pathways
This compound is metabolized primarily in the liver. The main metabolic pathways involve oxidative deamination by MAO to form phenylacetone, which is further metabolized to benzoic acid and then conjugated with glycine to form hippuric acid . Another pathway involves the para-hydroxylation of methamphetamine to form 4-hydroxymethamphetamine, which is then further metabolized . These metabolic processes affect the overall pharmacokinetics and duration of action of methamphetamine.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It crosses the blood-brain barrier efficiently due to its lipophilic nature . Methamphetamine is taken up by neurons via DAT and VMAT2, leading to its accumulation in synaptic vesicles . It is also distributed to other tissues, including the liver, kidneys, and lungs . The distribution of methamphetamine affects its pharmacological and toxicological effects.
Subcellular Localization
The subcellular localization of this compound is primarily within synaptic vesicles in neurons . Methamphetamine’s activity is influenced by its localization, as it facilitates the release of neurotransmitters from these vesicles into the cytoplasm . Post-translational modifications, such as phosphorylation, can affect the targeting and function of methamphetamine within cells . Understanding the subcellular localization of methamphetamine is crucial for elucidating its mechanism of action and effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2-Methyl-1-phenylpropan-1-one using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the catalytic hydrogenation of 2-Methyl-1-phenylpropan-1-nitrile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: 2-Methyl-1-phenylpropan-1-one or 2-Methyl-1-phenylpropanoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylethylamines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential effects on neurotransmitter systems.
Medicine: Research has explored its potential as a therapeutic agent for various neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- Amphetamine
- Methamphetamine
- Phenylethylamine
- N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
- 2-Phenylpropan-1-amine (β-Methylphenylethylamine)
Properties
IUPAC Name |
2-methyl-1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXXBSCXKKIBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407186 | |
Record name | 2-methyl-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6668-27-5 | |
Record name | α-(1-Methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6668-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-1-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-phenylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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